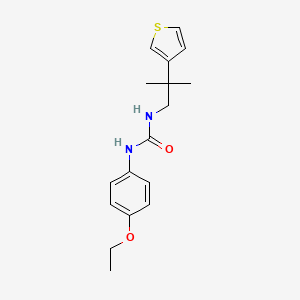
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as ETPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of urea derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. In
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitor Potential
- Acetylcholinesterase Inhibitors: A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, showing potential for antiacetylcholinesterase activity. This research is significant as it suggests the potential of urea derivatives in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Chemical Synthesis and Modifications
- Directed Lithiation: Smith, El‐Hiti, & Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, revealing insights into the chemical modification processes of urea derivatives. This research is essential for developing novel urea-based compounds with tailored properties (Smith, El‐Hiti, & Alshammari, 2013).
Pharmacological Investigations
Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) investigated trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, a crucial study in the context of developing treatments for obesity and metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Anticancer Investigations
Mustafa, Perveen, & Khan (2014) synthesized several urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated their anticancer activities. Such studies are critical for discovering new chemotherapeutic agents (Mustafa, Perveen, & Khan, 2014).
Antiparkinsonian Activity
Azam, Alkskas, & Ahmed (2009) designed and synthesized urea and thiourea derivatives for evaluating their antiparkinsonian activities. These findings are significant for developing new therapeutic agents for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Material Science and Industrial Applications
- Corrosion Inhibitor for Mild Steel: Bahrami & Hosseini (2012) investigated urea derivatives as inhibitors for mild steel corrosion in acid solutions. This research is vital for industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).
Biological and Agricultural Applications
- Cytokinin-like Activity: Ricci & Bertoletti (2009) discussed urea derivatives with cytokinin-like activity, crucial for plant morphogenesis studies and agricultural applications (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-21-15-7-5-14(6-8-15)19-16(20)18-12-17(2,3)13-9-10-22-11-13/h5-11H,4,12H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBFTBMKCJMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)
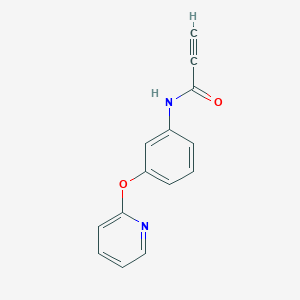

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
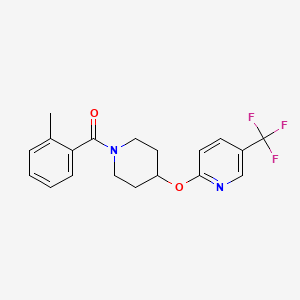
![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)
![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)
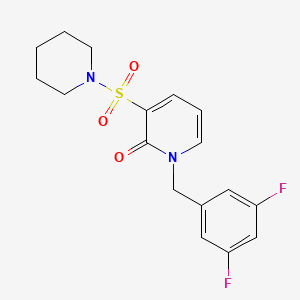
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
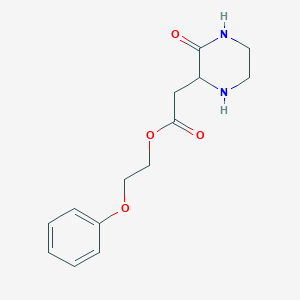
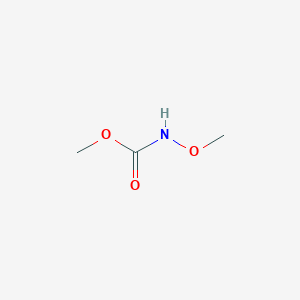
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)